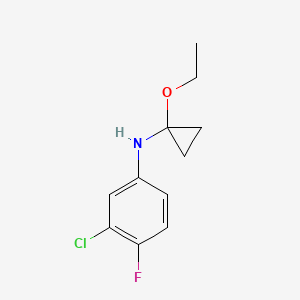
3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline is an organic compound characterized by the presence of a chloro group, an ethoxycyclopropyl group, and a fluoroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline typically involves multi-step organic reactions. One common approach is to start with the preparation of the ethoxycyclopropyl intermediate, followed by its coupling with a fluoroaniline derivative. The chloro group can be introduced through halogenation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学的研究の応用
3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism by which 3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluoro groups can enhance binding affinity and specificity, while the ethoxycyclopropyl group may influence the compound’s overall stability and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
3-Chloro-4-fluoroaniline: Lacks the ethoxycyclopropyl group, which may result in different reactivity and applications.
N-(1-ethoxycyclopropyl)-4-fluoroaniline:
Uniqueness
3-Chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and fluoro groups, along with the ethoxycyclopropyl moiety, makes it a versatile compound for various research and industrial purposes.
特性
CAS番号 |
112033-40-6 |
|---|---|
分子式 |
C11H13ClFNO |
分子量 |
229.68 g/mol |
IUPAC名 |
3-chloro-N-(1-ethoxycyclopropyl)-4-fluoroaniline |
InChI |
InChI=1S/C11H13ClFNO/c1-2-15-11(5-6-11)14-8-3-4-10(13)9(12)7-8/h3-4,7,14H,2,5-6H2,1H3 |
InChIキー |
QVFYMHMMJZFRKB-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CC1)NC2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
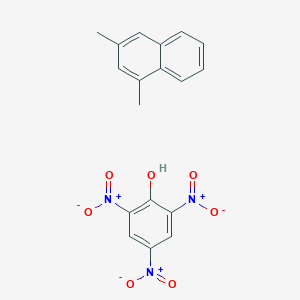

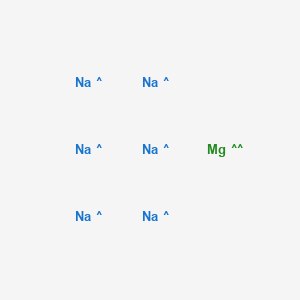

diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
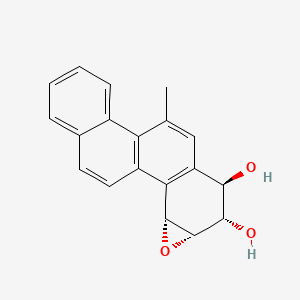
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)

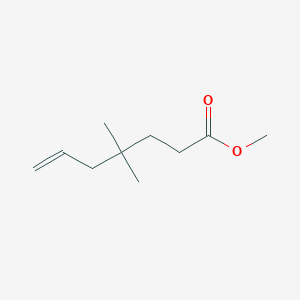
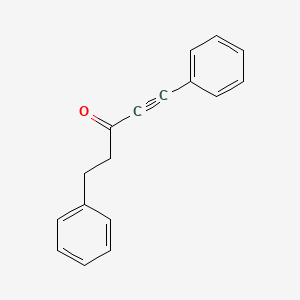
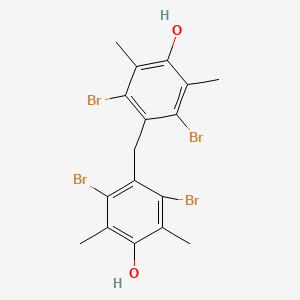
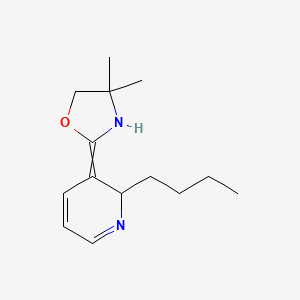
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)
